molecular formula C18H18F2N2O4 B14705309 Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester CAS No. 23586-91-6

Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester

Cat. No.: B14705309
CAS No.: 23586-91-6
M. Wt: 364.3 g/mol
InChI Key: VCLPUOYTTCGZOH-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester is a chemical compound with the molecular formula C18H18F2N2O4 It is known for its unique structure, which includes two 5-fluoro-3-pyridinyl groups attached to a hexanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester typically involves the esterification of hexanedioic acid with 5-fluoro-3-pyridinemethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester involves its interaction with specific molecular targets and pathways. The fluorine atoms on the pyridine rings can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Hexanedioic acid, bis((5-fluoro-3-pyridinyl)methyl) ester can be compared with similar compounds such as:

    Hexanedioic acid, bis((3-pyridinyl)methyl) ester: Lacks the fluorine atoms, which may result in different reactivity and biological activity.

    Hexanedioic acid, bis((5-chloro-3-pyridinyl)methyl) ester: Contains chlorine instead of fluorine, which can affect its chemical properties and interactions.

    Hexanedioic acid, bis((5-bromo-3-pyridinyl)methyl) ester:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties, including its stability, lipophilicity, and binding affinity to biological targets .

Properties

CAS No.

23586-91-6

Molecular Formula

C18H18F2N2O4

Molecular Weight

364.3 g/mol

IUPAC Name

bis[(5-fluoropyridin-3-yl)methyl] hexanedioate

InChI

InChI=1S/C18H18F2N2O4/c19-15-5-13(7-21-9-15)11-25-17(23)3-1-2-4-18(24)26-12-14-6-16(20)10-22-8-14/h5-10H,1-4,11-12H2

InChI Key

VCLPUOYTTCGZOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)COC(=O)CCCCC(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

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